molecular formula C23H21NO3 B11034301 methyl 4-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

methyl 4-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B11034301
M. Wt: 359.4 g/mol
InChI Key: TVNZVRNXLLEPQN-UHFFFAOYSA-N
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Description

Methyl 4-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex organic compound that belongs to the class of indeno[1,2-b]pyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate typically involves multi-step reactions. One common method includes the condensation of 4-ethylbenzaldehyde with 2-methyl-1H-indene-1,3(2H)-dione in the presence of a base, followed by cyclization and esterification reactions . The reaction conditions often involve refluxing in solvents like ethanol or acetic acid, with catalysts such as piperidine or pyridine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-(4-ethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate involves interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are still ongoing .

Properties

Molecular Formula

C23H21NO3

Molecular Weight

359.4 g/mol

IUPAC Name

methyl 4-(4-ethylphenyl)-2-methyl-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C23H21NO3/c1-4-14-9-11-15(12-10-14)19-18(23(26)27-3)13(2)24-21-16-7-5-6-8-17(16)22(25)20(19)21/h5-12,19,24H,4H2,1-3H3

InChI Key

TVNZVRNXLLEPQN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(C4=CC=CC=C4C3=O)NC(=C2C(=O)OC)C

Origin of Product

United States

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